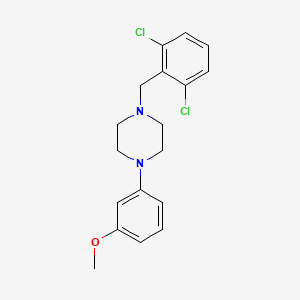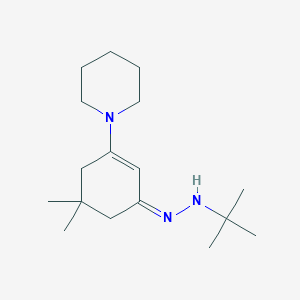
N-(4-ethylphenyl)-1-(4-fluorobenzoyl)prolinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethylphenyl)-1-(4-fluorobenzoyl)prolinamide, commonly known as EF-PBP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. EF-PBP belongs to the family of proline-derived synthetic compounds, which have been extensively studied for their diverse biological activities.
作用机制
EF-PBP acts as a positive allosteric modulator of GABA and opioid receptors. This means that it enhances the activity of these receptors, leading to increased neurotransmitter release and subsequent changes in neuronal activity. The exact mechanism of action of EF-PBP is still under investigation, but it is believed to involve the modulation of receptor conformation and the stabilization of receptor-ligand interactions.
Biochemical and Physiological Effects:
EF-PBP has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that EF-PBP enhances the activity of GABA and opioid receptors, leading to increased neurotransmitter release and subsequent changes in neuronal activity. In vivo studies have shown that EF-PBP can produce analgesic effects and reduce anxiety-like behavior in animal models.
实验室实验的优点和局限性
EF-PBP has several advantages for use in lab experiments. It is a readily available and affordable compound that can be synthesized in large quantities with high purity and yield. EF-PBP has also been extensively studied, and its mechanism of action is well understood. However, EF-PBP has some limitations in lab experiments. Its effects can be variable depending on the experimental conditions, and its long-term effects on neuronal activity are still unknown.
未来方向
There are several future directions for the study of EF-PBP. One potential direction is the development of new pain medications based on the modulation of opioid receptors by EF-PBP. Another direction is the investigation of the long-term effects of EF-PBP on neuronal activity and the potential implications for neurological disorders. Finally, the development of new compounds based on the structure of EF-PBP could lead to the discovery of new drugs with diverse biological activities.
In conclusion, EF-PBP is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. EF-PBP has been extensively studied for its diverse biological activities, including its effects on GABA and opioid receptors. EF-PBP has several advantages for use in lab experiments, but its effects can be variable depending on the experimental conditions. There are several future directions for the study of EF-PBP, including the development of new pain medications and the investigation of its long-term effects on neuronal activity.
合成方法
The synthesis of EF-PBP involves the reaction between 4-ethylbenzaldehyde and 4-fluorobenzoyl chloride, followed by the addition of proline and subsequent purification. The synthesis of EF-PBP has been optimized to yield high purity and high yield, making it a suitable compound for scientific research.
科学研究应用
EF-PBP has been widely used in scientific research due to its potential applications in various fields. One of the primary applications of EF-PBP is in the study of GABA receptors. EF-PBP has been shown to bind to the GABA receptor and modulate its activity, which has potential implications for the treatment of neurological disorders. EF-PBP has also been used in the study of opioid receptors, where it has been shown to modulate the activity of these receptors, potentially leading to the development of new pain medications.
属性
IUPAC Name |
N-(4-ethylphenyl)-1-(4-fluorobenzoyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c1-2-14-5-11-17(12-6-14)22-19(24)18-4-3-13-23(18)20(25)15-7-9-16(21)10-8-15/h5-12,18H,2-4,13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWNURWOTHJIGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2CCCN2C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{2-[7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-2-oxoethyl}-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B6023290.png)

![5-({1-[2-(2-allylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6023295.png)


![2-(4-fluorobenzyl)-5-{[(3-methoxyphenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6023307.png)
![N-[2-(1-methyl-2-piperidinyl)ethyl]-6-(4-propyl-1,4-diazepan-1-yl)nicotinamide](/img/structure/B6023319.png)
![N-(4-methoxyphenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]acetamide](/img/structure/B6023329.png)
![6-(4-bromophenyl)-4-(methoxymethyl)-2-methyl-5,6-dihydropyrido[3'',2'':4',5']thieno[3',2':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B6023342.png)
![5-{[(4-chlorophenyl)amino]methylene}-1-(2,5-dimethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6023356.png)
![1-[(1-{[1-(1,3-benzothiazol-2-yl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methyl]-3-pyrrolidinol bis(trifluoroacetate) (salt)](/img/structure/B6023361.png)
![6-bromo-8-methoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6023365.png)

![N-[7,7-dimethyl-2-(4-morpholinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-thiophenecarboxamide](/img/structure/B6023379.png)